Uncompetitive Inhibition Mechanism: A Differentiated Mode of Action vs. Competitive Inhibitors
ML148 is characterized as an uncompetitive inhibitor of 15-PGDH, a distinct mechanism from the competitive inhibitor ML147 [1]. This mechanistic difference is verified by kinetic analysis showing that ML148, at a concentration of 10 nM, decreases the apparent Km of the enzyme by half and reduces the Vmax by 25% . This behavior indicates that ML148 binds preferentially to the enzyme-NAD+ complex, a feature that can be leveraged to achieve more pronounced inhibition under high substrate turnover conditions compared to a purely competitive inhibitor.
| Evidence Dimension | Inhibition Mechanism |
|---|---|
| Target Compound Data | Uncompetitive inhibitor; 10 nM decreases apparent Km by ~50% and Vmax by 25% |
| Comparator Or Baseline | ML147: Competitive inhibitor [1] |
| Quantified Difference | Uncompetitive vs. Competitive mechanism |
| Conditions | In vitro enzyme kinetic assay using purified 15-PGDH |
Why This Matters
An uncompetitive mechanism provides a distinct experimental tool for dissecting enzyme kinetics and may offer different in vivo efficacy profiles under physiological substrate concentrations.
- [1] Jadhav A, Niesen FH, Schultz L, Oppermann U, Maloney DJ, Simeonov A. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010 Mar 4 [updated 2011 Mar 11]. PMID: 21735612. View Source
